The compound 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic molecule with significant potential in pharmaceutical research. It is characterized by its unique structural features, which include a sulfonamide group and an indole moiety. This compound has been cataloged under the CAS number 894026-33-6 and has a molecular formula of C25H31N3O4S with a molecular weight of 469.6 g/mol .
The compound is classified as an organic compound and falls within the category of sulfonamides, which are known for their diverse biological activities. The presence of the indole structure contributes to its potential as a pharmacologically active agent, particularly in the context of drug development for various diseases .
The synthesis of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves several key steps:
These reactions are typically performed under controlled conditions to optimize yields and purity.
The molecular structure of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide can be represented using various structural notations:
InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)25(30)16-27-15-23(21-12-8-9-13-22(21)27)33(31,32)17-24(29)26-14-20-10-6-5-7-11-20/h5-13,15,18-19H,14,16-17H2,1-4H3,(H,26,29)
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3
This structure highlights the complexity and connectivity between various functional groups within the molecule .
The chemical reactivity of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide can be explored through its potential interactions with biological targets. The sulfonamide group is known to participate in electrophilic aromatic substitution reactions, while the indole moiety may engage in π-stacking interactions with biological macromolecules.
Additionally, this compound may undergo hydrolysis under certain conditions due to the presence of amide bonds, which could affect its stability and bioavailability .
The physical properties of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide include:
Chemical properties include stability under ambient conditions but may vary based on pH and temperature due to the presence of sensitive functional groups such as amides and sulfonamides .
This compound holds promise for various scientific applications, particularly in medicinal chemistry. Its structural features suggest potential utility in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5